molecular formula C10H7NO3 B017646 N-(2-Oxoethyl)phthalimide CAS No. 2913-97-5

N-(2-Oxoethyl)phthalimide

Cat. No. B017646
M. Wt: 189.17 g/mol
InChI Key: LMRDBJZQDUVCQH-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

2-(2,2-diethoxyethyl)isoindoline-1,3-dione (40.00 g, 0.15 mol) was dissolved in 85% formic acid (150 mL) and the mixture was stirred for 2 h at rt. After tlc analysis indicated full conversion to the aldehyde (2,4-DNP stain used for visualization), the solvent was removed and the resultant solid was dried at 150 mm torr vacuum to give 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde (27 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][N:6]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:16])C>C(O)=O>[O:16]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14](=[O:15])[N:6]1[CH2:5][CH:4]=[O:3]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(CN1C(C2=CC=CC=C2C1=O)=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resultant solid was dried at 150 mm

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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